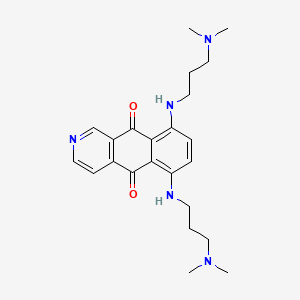
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- is a complex organic compound known for its unique chemical structure and significant biological activities. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the dione functionality. The dimethylamino groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to dihydroxy groups.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and enzyme functions.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, including anti-cancer and anti-microbial treatments.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benz(g)isoquinoline-5,10-dione: Lacks the dimethylamino groups, resulting in different solubility and reactivity.
6,9-bis((3-(dimethylamino)propyl)amino)-isoquinoline: Lacks the dione functionality, affecting its chemical properties and biological activity.
Uniqueness
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- is unique due to the presence of both the dione and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications.
Properties
CAS No. |
144511-05-7 |
|---|---|
Molecular Formula |
C23H31N5O2 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
6,9-bis[3-(dimethylamino)propylamino]benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C23H31N5O2/c1-27(2)13-5-10-25-18-7-8-19(26-11-6-14-28(3)4)21-20(18)22(29)16-9-12-24-15-17(16)23(21)30/h7-9,12,15,25-26H,5-6,10-11,13-14H2,1-4H3 |
InChI Key |
YPAFPAUHSGQUOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=C(C2=O)C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















